molecular formula C12H16ClNO4S B1434100 Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-33-8

Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate

Cat. No. B1434100
M. Wt: 305.78 g/mol
InChI Key: ABDGBFUPPGEFLB-UHFFFAOYSA-N
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Description

“Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate” is a chemical compound with the CAS number 1858251-33-8 . It is used in various fields of research and development .


Molecular Structure Analysis

The molecular formula of “Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate” is C12H16ClNO4S . It has a molecular weight of 305.77 . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmacology
    • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : These compounds are synthesized and then tested for their biological activities .
    • Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Triazole-Pyrimidine Hybrids

    • Scientific Field : Neuropharmacology
    • Application Summary : Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
    • Methods of Application : These compounds are synthesized and then their neuroprotective and anti-neuroinflammatory activities are evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Methyl 4-(4-chlorophenyl)butanoate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is a derivative of butanoic acid and is used in various organic synthesis processes .
    • Methods of Application : It is used as a reagent in the synthesis of other organic compounds .
    • Results : The specific results or outcomes would depend on the particular synthesis process in which this compound is used .
  • Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound is a derivative of butanoic acid and contains a thiadiazole ring, which is often found in various pharmaceuticals .
    • Methods of Application : It can be used as a building block in the synthesis of more complex molecules with potential medicinal properties .
    • Results : The specific results or outcomes would depend on the particular synthesis process and the target molecule .
  • Methyl 4-(4-chlorophenyl)butanoate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is a derivative of butanoic acid and is used in various organic synthesis processes .
    • Methods of Application : It is used as a reagent in the synthesis of other organic compounds .
    • Results : The specific results or outcomes would depend on the particular synthesis process in which this compound is used .
  • Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound is a derivative of butanoic acid and contains a thiadiazole ring, which is often found in various pharmaceuticals .
    • Methods of Application : It can be used as a building block in the synthesis of more complex molecules with potential medicinal properties .
    • Results : The specific results or outcomes would depend on the particular synthesis process and the target molecule .

properties

IUPAC Name

methyl 4-(3-chloro-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-18-12(15)7-4-8-14(19(2,16)17)11-6-3-5-10(13)9-11/h3,5-6,9H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGBFUPPGEFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(C1=CC(=CC=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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